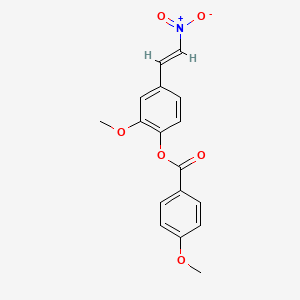![molecular formula C11H14N4O B5561212 N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)
N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazoles are known for their broad range of chemical and biological properties . They are found in a wide variety of heterocyclic compounds that have promising agro-chemical, fluorescent, and biological potencies .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest due to their potential applications. Various synthetic routes have been developed, including the use of new or advanced catalysts and environmentally friendly procedures . These include heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of “N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis
Pyrazole derivatives are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Pyrazole derivatives are typically white or colorless solids that are highly soluble in water and other polar solvents . They are characterized by their heterocyclic ring structure, which contains two nitrogen atoms .Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), revealing their significant antioxidant activity. These findings suggest potential applications in the development of antioxidant agents (Chkirate et al., 2019).
Antitumor Activity of Acetamide Derivatives
Acetamide derivatives, including those related to the pyrazole moiety, have been synthesized and evaluated for their antitumor activity. For example, certain compounds were found to be more effective than doxorubicin, a reference drug, indicating their potential as antitumor agents (Alqasoumi et al., 2009).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been explored. This research provides insights into optimizing drug synthesis processes (Magadum & Yadav, 2018).
Antimicrobial Properties of Pyrazole Derivatives
Several studies have focused on synthesizing novel pyrazole derivatives with antimicrobial properties. For instance, thiazole derivatives incorporating a pyrazole moiety have demonstrated significant anti-bacterial and anti-fungal activities, highlighting their potential in developing new antimicrobial agents (Saravanan et al., 2010).
Heterocyclic Compounds with Antipsychotic Properties
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has uncovered potential antipsychotic agents that, unlike existing medications, do not interact with dopamine receptors. This discovery opens new avenues for antipsychotic drug development (Wise et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Given the broad range of chemical and biological properties of pyrazole derivatives, there is significant interest in designing novel pyrazoles, developing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . This includes the development of new drugs that can overcome problems in drug therapy .
properties
IUPAC Name |
N-[4-(5-amino-3,4-dihydropyrazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(16)13-9-2-4-10(5-3-9)15-7-6-11(12)14-15/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAIQPPWQRKPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)
![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)
![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561162.png)
![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)

![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)